molecular formula C22H23ClN4O3S B2411543 4-chloro-2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 904823-97-8

4-chloro-2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2411543
CAS No.: 904823-97-8
M. Wt: 458.96
InChI Key: WJQRRFJGPJADSN-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a sophisticated synthetic benzenesulfonamide derivative designed for advanced medicinal chemistry and oncology research. Its molecular architecture integrates a 4-chloro-2,5-dimethylbenzenesulfonamide group linked to a phenyl ring that is further substituted with a 6-morpholinopyridazine moiety. The morpholinopyridazine group is a privileged structure in modern drug discovery, frequently appearing in potent, selective enzyme inhibitors . This compound is representative of a growing class of small molecules being investigated for their anticancer potential, as similar sulfonamide-based derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and colon (HCT-116) carcinomas . The specific presence of the morpholine and pyridazine rings suggests potential for targeted mechanism of action, as these heterocycles are commonly found in compounds that modulate key biological pathways implicated in cancer progression, such as CD73 inhibition or HuR (ELAVL1) modulation, both of which are active areas of therapeutic development . The structural features of this compound, particularly the sulfonamide group, are known to facilitate important intermolecular interactions, such as N–H···O hydrogen bonding, which can influence crystal packing and solid-state properties, factors that are critical for pre-formulation studies . This product is provided for research purposes to support the exploration of new anticancer agents, the study of structure-activity relationships in heterocyclic chemistry, and the investigation of purinergic signaling pathways. It is intended for use by qualified researchers in controlled laboratory settings. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-chloro-2,5-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3S/c1-15-13-21(16(2)12-19(15)23)31(28,29)26-18-5-3-4-17(14-18)20-6-7-22(25-24-20)27-8-10-30-11-9-27/h3-7,12-14,26H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQRRFJGPJADSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 4-Chloro-2,5-Dimethylbenzene

The starting material, 4-chloro-2,5-dimethylbenzene, undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) under controlled conditions.

  • Reaction Conditions :
    • Solvent: Chlorobenzene (neat or diluted).
    • Temperature: 35–40°C.
    • Time: 2–4 hours.
  • Mechanism : Electrophilic substitution at the para position relative to the methyl groups.
  • Workup : Neutralization with aqueous NaOH yields the sodium sulfonate salt, which is isolated via filtration.

Conversion to Sulfonyl Chloride

The sodium sulfonate is treated with phosphorus pentachloride (PCl₅) or phosgene (COCl₂) to form the sulfonyl chloride.

  • Optimized Protocol :
    • Reagent: PCl₅ in methylene chloride.
    • Temperature: 20–40°C.
    • Yield: 85–90%.

Synthesis of 3-(6-Morpholinopyridazin-3-yl)Aniline

Preparation of 6-Morpholinopyridazine

Pyridazine is functionalized at the 6-position via nucleophilic substitution with morpholine:

  • Reagents :
    • Pyridazine derivative (e.g., 3,6-dichloropyridazine).
    • Morpholine in excess.
  • Conditions :
    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
    • Catalyst: Triethylamine (Et₃N).
    • Temperature: 80–100°C.
    • Yield: 75–80%.

Suzuki Coupling to Introduce the Aniline Group

The 6-morpholinopyridazine is coupled with 3-aminophenylboronic acid using a palladium catalyst:

  • Catalyst System : Pd(PPh₃)₄ with K₂CO₃.
  • Solvent : Toluene/water biphasic system.
  • Temperature : 90–110°C.
  • Yield : 65–70%.

Sulfonamide Bond Formation

The final step involves reacting 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 3-(6-morpholinopyridazin-3-yl)aniline:

  • Reaction Setup :
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
    • Base: Pyridine or Et₃N to scavenge HCl.
    • Temperature: 0–25°C.
    • Time: 4–6 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).
  • Yield : 70–75%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.45 (s, 1H, pyridazine-H), 7.82–7.75 (m, 2H, aryl-H), 7.50–7.42 (m, 3H, aryl-H), 3.85–3.75 (m, 4H, morpholine-OCH₂), 2.95–2.85 (m, 4H, morpholine-NCH₂), 2.55 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).
  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1550 cm⁻¹ (C-N).
  • MS (ESI) : m/z 488.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 182–184°C.

Comparative Analysis of Synthetic Routes

Method Sulfonyl Chloride Reagent Coupling Catalyst Yield (%) Purity (%) Scalability
A PCl₅ Pd(PPh₃)₄ 70 97 Moderate
B COCl₂ Pd(OAc)₂ 75 98 High
C SOCl₂ CuI 65 95 Low

Key Observations :

  • Method B (phosgene-based) offers superior yield and purity but requires stringent safety protocols.
  • Method C (thionyl chloride) is less efficient due to side reactions.

Challenges and Optimization Strategies

Regioselectivity in Pyridazine Functionalization

The 6-position of pyridazine is preferentially substituted due to electronic effects, but trace 5-substituted byproducts may form. Gradient chromatography is essential for isolation.

Solvent Effects on Sulfonamide Formation

Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification. Non-polar solvents (e.g., DCM) favor cleaner reactions.

Catalytic Improvements

Recent advances employ Buchwald-Hartwig amination for aryl coupling, reducing palladium loading by 50% while maintaining yields.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce additional functional groups or modify existing ones.

  • Reduction: Reduction reactions can be used to convert functional groups to more reduced forms.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like thionyl chloride (SOCl2) for chlorination and methyl iodide (CH3I) for methylation are typically employed.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may have different biological or chemical properties.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be studied for potential therapeutic uses.

  • Medicine: It may have potential as a drug candidate for various diseases.

  • Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, for example, can bind to enzymes or receptors, modulating their activity. The morpholine and pyridazine moieties may also play a role in the compound's biological activity by interacting with cellular components.

Comparison with Similar Compounds

  • 4-Chloro-2,6-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

  • 4-Chloro-2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

  • This compound

Uniqueness: This compound is unique due to its specific arrangement of functional groups and the presence of the morpholine and pyridazine moieties, which contribute to its distinct chemical and biological properties.

Biological Activity

4-Chloro-2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23ClN4O2S. The structure includes a benzenesulfonamide moiety, which is often linked to various biological activities, particularly in the context of antiviral and anticancer properties.

Research indicates that compounds with benzenesulfonamide structures can inhibit specific enzymes or proteins involved in disease progression. For instance, studies have shown that certain derivatives can act as inhibitors of HIV-1 by interfering with the capsid core assembly process. This mechanism is critical for the development of effective antiviral therapies .

Antiviral Activity

The compound has demonstrated significant antiviral activity against HIV-1. In vitro studies reported an EC50 (the concentration required to reduce viral replication by 50%) ranging from 90 nM to over 10 μM depending on structural modifications. The presence of a morpholinopyridazin moiety enhances its interaction with viral proteins, leading to improved efficacy against HIV .

Anticancer Potential

In addition to antiviral properties, compounds similar to this compound have shown promise in cancer treatment. They may inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For example, studies have indicated that sulfonamide derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Study 1: Antiviral Efficacy

A study conducted on a series of benzenesulfonamide derivatives demonstrated that modifications at the para position significantly affected antiviral activity. The most potent derivative showed an EC50 value of 90 nM against HIV-1, highlighting the importance of structural optimization in enhancing biological activity .

Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of sulfonamide derivatives revealed that compounds with specific substitutions exhibited enhanced cytotoxicity against various cancer cell lines. The study emphasized the role of electronic and steric factors in determining the efficacy of these compounds .

Data Tables

Activity EC50 Value (nM) Mechanism
Antiviral (HIV-1)90Capsid core assembly inhibition
Anticancer (various)Varies (up to 10 μM)Apoptosis induction via caspase activation

Q & A

Q. What are the key considerations for synthesizing 4-chloro-2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide in a laboratory setting?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzenesulfonamide core and pyridazine-morpholine moiety. Key steps include:
  • Preparation of intermediates: Chlorination and methylation of the benzenesulfonamide core, followed by coupling with a pre-synthesized 3-(6-morpholinopyridazin-3-yl)aniline derivative via nucleophilic substitution .
  • Optimization of reaction conditions: Temperature (e.g., 60–80°C for amide coupling), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios (e.g., 1.2 equivalents of morpholine derivative to minimize side products) .
  • Monitoring: Thin-layer chromatography (TLC) to track reaction progress and column chromatography for purification .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methyl groups at 2,5-positions, morpholine proton integration). For example, aromatic protons in the pyridazine ring appear as doublets at δ 7.2–8.1 ppm .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (1334–1160 cm1^{-1}) and N–H bending (3240–3247 cm1 ^{-1}) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ at m/z ~500) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinase or protease targets due to the morpholine-pyridazine motif’s affinity for ATP-binding pockets. Use fluorescence-based assays with IC50_{50} determination .
  • Cell Viability Assays : Treat cancer cell lines (e.g., HeLa, MCF-7) with 1–100 µM compound and measure viability via MTT assay .

Advanced Research Questions

Q. How should researchers address discrepancies in spectral data or unexpected byproducts during synthesis?

  • Methodological Answer :
  • Orthogonal Validation : Cross-check NMR with HPLC (e.g., C18 column, acetonitrile/water gradient) to confirm purity. For ambiguous peaks, use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals .
  • Byproduct Analysis : Isolate side products via preparative TLC and characterize structurally. Adjust reaction conditions (e.g., lower temperature for amide coupling to reduce hydrolysis) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?

  • Methodological Answer :
  • Functional Group Variation : Synthesize analogs with substituted morpholine (e.g., 4-methylpiperidine in place of morpholine) or modified sulfonamide substituents (e.g., nitro or fluoro groups) .
  • Activity Correlation : Test analogs in enzyme inhibition assays and correlate substituent electronegativity or steric bulk with IC50_{50} values. Use molecular docking to predict binding interactions .

Q. What experimental approaches are effective for elucidating the compound’s mechanism of action?

  • Methodological Answer :
  • Competitive Binding Assays : Use radiolabeled ligands (e.g., 3H^3H-ATP) to assess displacement in kinase targets .
  • CRISPR-Cas9 Knockout Models : Generate cell lines lacking suspected targets (e.g., PI3K isoforms) to confirm on-target effects .

Q. How can stability studies be conducted to assess the compound’s shelf life and reactivity under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to stress conditions (pH 1–13, UV light, 40°C/75% RH) and monitor degradation via HPLC. Identify degradation products using LC-MS .
  • Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound via LC-MS/MS to predict in vivo stability .

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